Synthesis Yield vs. β-Nitropyridine Isomers
In the context of β-nitropyridine synthesis via nitration of the corresponding pyridine, 3,4-Dimethyl-5-nitropyridine achieves a reported yield of approximately 58% when synthesized from 3,4-dimethylpyridine [1]. In contrast, the synthesis of the close positional isomer 3,5-Dimethyl-4-nitropyridine is not directly achievable via a simple, high-yielding nitration of 3,5-dimethylpyridine; its production typically requires a multi-step N-oxide intermediate route, which introduces additional cost and process complexity [2]. Furthermore, data on the nitration of other pyridine isomers with dinitrogen pentoxide (N₂O₅) followed by NaHSO₃ workup show highly variable yields, with 3-methyl-5-nitropyridine achieving only 24% and 2-methyl-5-nitropyridine achieving 36% under comparable conditions, underscoring the favorable yield profile of the 3,4-disubstituted precursor .
| Evidence Dimension | Synthesis Efficiency (Isolated Yield) |
|---|---|
| Target Compound Data | ≈58% |
| Comparator Or Baseline | 3,5-Dimethyl-4-nitropyridine (requires multi-step N-oxide route, not direct high-yield nitration); 3-methyl-5-nitropyridine (24% yield); 2-methyl-5-nitropyridine (36% yield) |
| Quantified Difference | Target compound yield is 2.4× to 1.6× higher than reported yields for 3-methyl-5-nitropyridine and 2-methyl-5-nitropyridine, respectively, under related β-nitration conditions. |
| Conditions | Nitration of 3,4-dimethylpyridine with nitric/sulfuric acid [1]; N₂O₅ nitration of pyridines followed by NaHSO₃ workup . |
Why This Matters
Higher synthesis yield directly translates to lower raw material cost per gram and reduced waste, a critical factor for large-scale procurement in pharmaceutical manufacturing.
- [1] Chem960. (2024). 3,4-二甲基-5-硝基吡啶的合成路线有哪些? [Synthesis Routes for 3,4-Dimethyl-5-nitropyridine]. Retrieved from https://m.chem960.com View Source
- [2] Yang, X., et al. (2015). Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Chinese Patent No. CN 104292159 A. View Source
